molecular formula C8H6ClNO2 B1474314 (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid CAS No. 1379423-73-0

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid

Cat. No.: B1474314
CAS No.: 1379423-73-0
M. Wt: 183.59 g/mol
InChI Key: VWOAJEKVHQVOOQ-UPHRSURJSA-N
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Description

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and acrolein.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the 2-chloropyridine to the acrolein, followed by an elimination reaction to form the propenoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of propanoic acid derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: A simpler analog with a single chlorine atom on the pyridine ring.

    2-Chloropyridine: Another analog with the chlorine atom in a different position on the pyridine ring.

    3-Cyanopyridine: A compound with a cyano group instead of a chlorine atom.

Uniqueness

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid is unique due to its specific structural features, such as the combination of a chloropyridine ring and a propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAJEKVHQVOOQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C\C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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